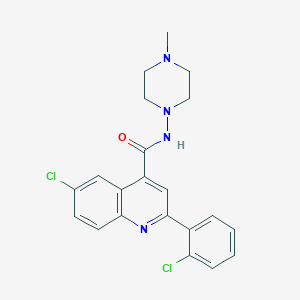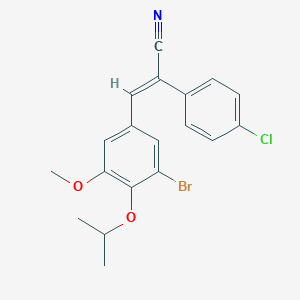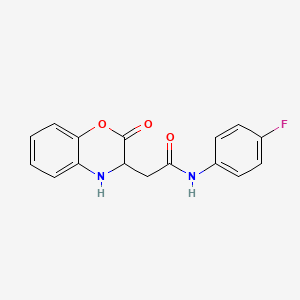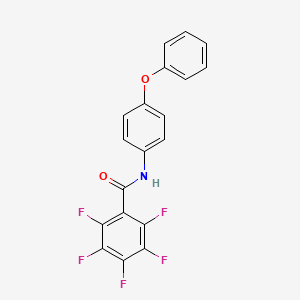
6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline and piperazine derivatives often involves multi-step reactions with specific reagents to introduce or modify functional groups. For example, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine demonstrates a sophisticated synthesis route involving ester condensation, saponification, decarboxylation, and substitution reactions to achieve the desired compound (Wang et al., 1995). These methodologies are crucial for the synthesis of complex molecules, including 6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide, by allowing for targeted modifications of the molecular scaffold.
Molecular Structure Analysis
The molecular structure of compounds like 6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide can be characterized using techniques such as X-ray crystallography, NMR, and DFT calculations. Studies on related compounds, such as 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, utilize these techniques to determine molecular geometries, electron distribution, and reactive sites, providing insights into how these molecular features contribute to the compound's properties and potential reactivity (Murugesan et al., 2021).
Chemical Reactions and Properties
Quinoline and piperazine derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. For instance, their reactivity under electrochemical conditions has been studied, revealing mechanisms of reduction and the influence of molecular structure on electrochemical behavior (Srinivasu et al., 1999). Such insights are valuable for understanding the chemical behavior of 6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide in various environments and applications.
Physical Properties Analysis
The physical properties of quinoline and piperazine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. For example, the study of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate highlights the importance of substituents and molecular conformation on the compound's physical characteristics (Anthal et al., 2018). These properties are essential for determining the compound's stability, formulation, and application potential.
Chemical Properties Analysis
The chemical properties of quinoline and piperazine compounds, such as reactivity, stability, and interactions with biological molecules, are central to their potential applications. Research into compounds like 6-chloro-2(1-piperazinyl) quinoxaline (CPQ) provides valuable data on their interaction with biological systems, offering insights into the chemical behavior of similar compounds in biological contexts (Lotti et al., 1978).
Applications De Recherche Scientifique
Electrochemical Studies
Electrochemical behavior of similar compounds has been explored to understand their reduction mechanisms and acid-base equilibria. For instance, electrochemical studies on related quinoline carboxylic acids and their precursors provide insights into their electrochemical reduction mechanisms, highlighting the role of resonance isomerism and aromaticity (K. Srinivasu et al., 1999).
Spectroscopic and DFT Studies
Spectroscopic techniques and density functional theory (DFT) calculations offer detailed structural and electronic properties. A study synthesized and characterized 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, providing insights into its molecular structure, energy levels, and reactive sites for potential biological activity (Arul Murugesan et al., 2021).
Molecular Docking and Biological Activity
Molecular docking studies are crucial for predicting the interaction between compounds and biological targets. For example, new quinoxalinecarbonitrile derivatives were synthesized and evaluated for their hypoxic-cytotoxic activities, identifying potent compounds through molecular docking and biological assays (M. Ortega et al., 2000).
Antimicrobial Studies
The synthesis and evaluation of antimicrobial activities are significant for developing new therapeutic agents. Research into amide derivatives of quinolone showed varied antibacterial activities against different bacterial strains, contributing to the pool of potential antimicrobial agents (N. Patel et al., 2007).
Synthesis and Pharmacological Activities
Design and synthesis of novel compounds provide a basis for the development of drugs with specific pharmacological activities. Work on 2-substituted 4-phenylquinolines aimed at potential antidepressant drugs showcases the importance of structural modifications in enhancing biological activity (A. Alhaider et al., 1985).
Propriétés
IUPAC Name |
6-chloro-2-(2-chlorophenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O/c1-26-8-10-27(11-9-26)25-21(28)17-13-20(15-4-2-3-5-18(15)23)24-19-7-6-14(22)12-16(17)19/h2-7,12-13H,8-11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZISFWBSPKFFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(2-chlorophenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(difluoromethoxy)phenyl]-2-{[5-(1-methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627628.png)
![3-[(2-chlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4627642.png)

![3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid](/img/structure/B4627658.png)


![3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4627679.png)
![5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4627681.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)
![1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4627695.png)
![4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4627702.png)
![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4627714.png)
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B4627717.png)